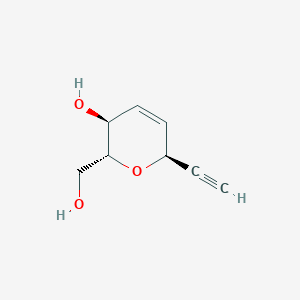![molecular formula C7H12N2O B14221529 N-[(1S)-1-Cyano-3-methylbutyl]formamide CAS No. 827044-05-3](/img/structure/B14221529.png)
N-[(1S)-1-Cyano-3-methylbutyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-Cyano-3-methylbutyl]formamide is an organic compound with the molecular formula C7H12N2O It is a formamide derivative, characterized by the presence of a cyano group and a methylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-3-methylbutyl]formamide typically involves the reaction of a suitable amine with formic acid or its derivatives. One common method is the reaction of 3-methylbutylamine with formic acid under controlled conditions to yield the desired formamide. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the carbonylation of ammonia or amines. This process involves the reaction of ammonia or an amine with carbon monoxide to form the formamide. The reaction is typically conducted under high pressure and temperature to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-1-Cyano-3-methylbutyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-Cyano-3-methylbutyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(1S)-1-Cyano-3-methylbutyl]formamide involves its interaction with specific molecular targets. The cyano group and formamide moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide (Methanamide): A simpler formamide derivative with a single amide group.
N-Methylformamide (NMF): A methylated formamide with applications in pharmaceuticals and industrial processes.
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis and industrial applications.
Uniqueness
N-[(1S)-1-Cyano-3-methylbutyl]formamide is unique due to its specific structural features, including the cyano group and methylbutyl side chain. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
827044-05-3 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
N-[(1S)-1-cyano-3-methylbutyl]formamide |
InChI |
InChI=1S/C7H12N2O/c1-6(2)3-7(4-8)9-5-10/h5-7H,3H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
RUEUZQWLVPGTET-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C#N)NC=O |
Kanonische SMILES |
CC(C)CC(C#N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


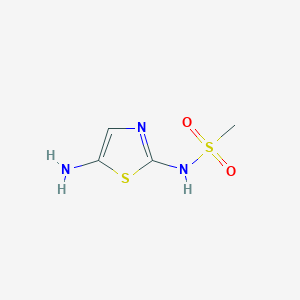
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

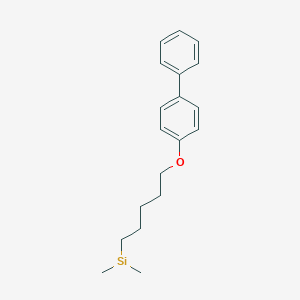

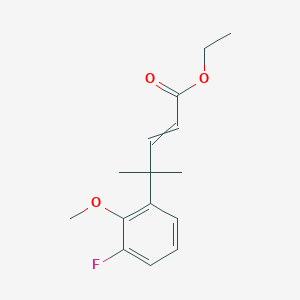
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
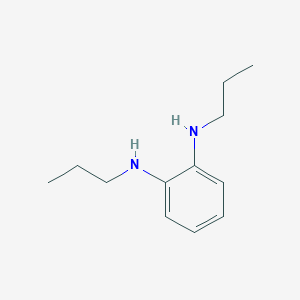
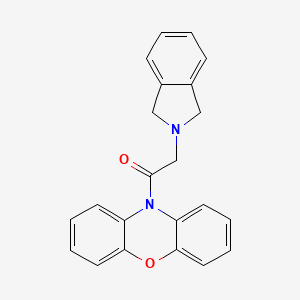
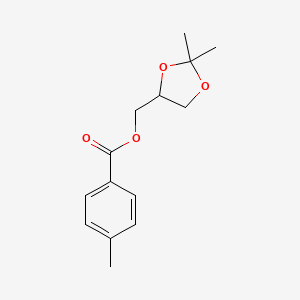
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
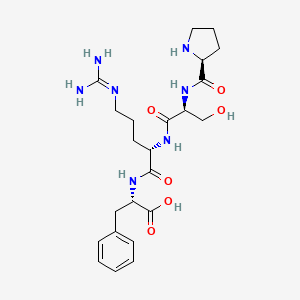
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
